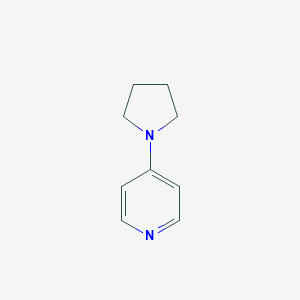
4-Pyrrolidinopyridine
Cat. No. B150190
Key on ui cas rn:
2456-81-7
M. Wt: 148.2 g/mol
InChI Key: RGUKYNXWOWSRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05076973
Procedure details


Synthesis of dolastatin 3 is accomplished by one L-amino acid unit additions from L-Pro-OMe employing diethyl phosphorocyanidate (DEPC)-triethylamine for peptide bond formation and N-Boc-protection (trifluoroacetic acid cleavage). The thiazole amino acid components used herein were prepared as described by Schmidt et al (Synthesis, 1987, 233-236; Schmidt et al, Synthesis, 1986, 992-998; Kelly et al, J. Org. Chem., 1986, 51, 4590-4594; Houssin et al, J. Org. Chem., 1985, 50, 2787-2788; and Holzapfel et al, J. Org. Chem., 1985, 50, 2323-2327). By these means, Boc-L-Leu--L-(gln)Thz-(gly)Thz-L-Val-L-Pro-OMe, mp 125°-126° from ethyl acetate-hexane, [α]D25.8 -74.9 (c=3.73, CHCl3) was obtained in 71% overall yield. After successive hydrolysis [1N NaOH, dioxane 3N HCl→mp 168°-170° from ethanol-diethyl ether, [α]D22 -37.7 (c=1.64, CH3OH), conversion (DCCI, DME, pentafluorophenol) to the OPfp active ester, Boc cleavage, and cyclization in dioxane containing 4% t-butanol and 4 -pyrrolidinopyridine (at 95° C., 76% yield), synthetic (-)-dolastatin 3, a colorless amorphous solid from ethanol-ethyl acetate, mp 170°-173°, [α]D25 -53.3 (c=0.94 in CHCl3), 1H- and 13C-NMR was realized in 41% overall yield.
[Compound]
Name
(-)-dolastatin 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
dolastatin 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
OPfp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
ethanol diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven


Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine


[Compound]
Name
diethyl phosphorocyanidate (DEPC)-triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven


[Compound]
Name
thiazole amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen





Yield
76%
Identifiers


|
REACTION_CXSMILES
|
CC(C[C@@H]1NC(=O)[C@H:34]2[N:30]([CH2:31][CH2:32][CH2:33]2)[C:28](=O)[C@H:27]([CH:38](C)C)NC(=O)C2=CSC(=N2)CNC(=O)C2=CSC(=N2)[C@H](CCC(N)=O)NC1=O)C.[NH:46]1CCC[C@H:47]1[C:48](OC)=O.FC(F)(F)C(O)=O.[OH-].[Na+].C1CCC(N=C=NC2CCCCC2)CC1.FC1C(O)=C(F)C(F)=C(F)C=1F>O1CCOCC1.COCCOC.CO.C(O)C.C(OCC)C.C(Cl)(Cl)Cl.C(OCC)(=O)C.CCCCCC>[N:30]1([C:28]2[CH:27]=[CH:38][N:46]=[CH:47][CH:48]=2)[CH2:31][CH2:32][CH2:33][CH2:34]1 |f:3.4,10.11,13.14|
|
Inputs


Step One
[Compound]
|
Name
|
(-)-dolastatin 3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
dolastatin 3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[C@H]1C(=O)N[C@H](C2=NC(=CS2)C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)C(C)C)CCC(=O)N
|
Step Three
[Compound]
|
Name
|
OPfp
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Seven
|
Name
|
ethanol diethyl ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.C(C)OCC
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
ethyl acetate hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Step Nine
[Compound]
|
Name
|
L-amino acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1[C@H](C(=O)OC)CCC1
|
Step Eleven
[Compound]
|
Name
|
diethyl phosphorocyanidate (DEPC)-triethylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Thirteen
[Compound]
|
Name
|
thiazole amino acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fourteen
Step Fifteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Step 16
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1O)F)F)F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Synthesis, 1987, 233-236
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Schmidt et al, Synthesis, 1986, 992-998
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
